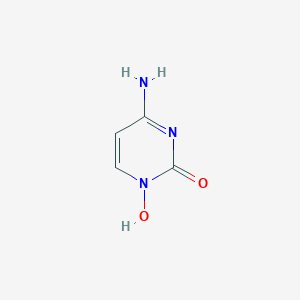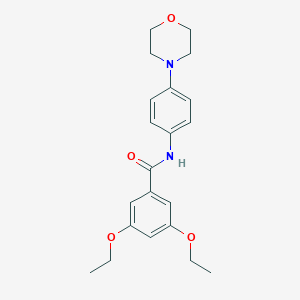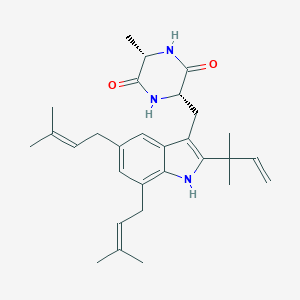
2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) is a compound known for its diverse biological activities, particularly in medicinal chemistry. It contains thiosemicarbazide functional groups, which are recognized for their potential in enhancing therapeutic effects, especially in anticancer and antimicrobial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) typically involves the reaction of 1,4-phenylenediamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide: Shares similar functional groups but lacks the phenylene linkage.
Thiosemicarbazide: Another compound with thiosemicarbazide functionality but different structural features.
Uniqueness
2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) is unique due to its phenylene linkage, which enhances its stability and biological activity compared to other similar compounds. This structural feature allows for more effective interactions with molecular targets, making it a potent candidate for therapeutic applications .
Properties
IUPAC Name |
[4-(2-carbamothioylhydrazinyl)anilino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6S2/c9-7(15)13-11-5-1-2-6(4-3-5)12-14-8(10)16/h1-4,11-12H,(H3,9,13,15)(H3,10,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRQAHEOYMTAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC(=S)N)NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629009 |
Source


|
| Record name | 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-67-2 |
Source


|
| Record name | 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














